9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine
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Overview
Description
9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an adenosine receptor antagonist, particularly targeting the A2A receptor subtype . The structure of this compound includes a purine core with a triazole ring, which contributes to its unique pharmacological properties .
Preparation Methods
The synthesis of 9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity .
Chemical Reactions Analysis
9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include halogenating agents and oxidizing agents . For example, the compound can undergo halogenation to introduce halogen atoms into the molecule, which can further modify its pharmacological properties . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine is studied for its potential as an adenosine receptor antagonist, which could be beneficial in the treatment of various conditions such as Parkinson’s disease and certain types of cancer . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine involves its interaction with adenosine receptors, particularly the A2A receptor subtype . By binding to these receptors, the compound can inhibit the action of adenosine, a neurotransmitter that plays a role in various physiological processes . This inhibition can lead to increased locomotor activity and other pharmacological effects .
Comparison with Similar Compounds
9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine is unique compared to other adenosine receptor antagonists due to its specific structure and binding affinity . Similar compounds include 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine and other purine derivatives . These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and receptor selectivity .
Properties
CAS No. |
496955-70-5 |
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Molecular Formula |
C8H8N8 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
9-methyl-8-(triazol-2-yl)purin-6-amine |
InChI |
InChI=1S/C8H8N8/c1-15-7-5(6(9)10-4-11-7)14-8(15)16-12-2-3-13-16/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
ZTJZVOMEMRNYKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2N=C1N3N=CC=N3)N |
Origin of Product |
United States |
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